molecular formula C19H17NO4S B2877176 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid CAS No. 748786-59-6

3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid

カタログ番号: B2877176
CAS番号: 748786-59-6
分子量: 355.41
InChIキー: GXGTZVWKVFYSFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid, also known as DMXAA, is a small molecule that has been found to have potential applications in cancer treatment. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

作用機序

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid is not fully understood. It is believed to activate the immune system and stimulate the production of cytokines, which are proteins that regulate the immune response. This compound has also been found to inhibit the formation of new blood vessels in tumors, which can limit their growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to increase the levels of reactive oxygen species, which can induce cell death. In addition, this compound has been found to inhibit the growth of new blood vessels in tumors.

実験室実験の利点と制限

3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. This compound has also been shown to be effective in animal models, which can provide valuable insights into its potential applications in cancer treatment. However, there are also limitations to using this compound in lab experiments. It has a short half-life and can be rapidly metabolized in vivo. This compound has also been found to have variable efficacy in different tumor types.

将来の方向性

There are several future directions for research on 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid. One area of research is to identify the optimal dosing regimen for this compound in cancer treatment. Another area of research is to investigate the potential applications of this compound in combination therapy with other cancer treatments, such as radiation therapy and chemotherapy. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on the immune system. Finally, research is needed to identify biomarkers that can predict the efficacy of this compound in different tumor types.

合成法

The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid involves several steps. The first step is the condensation of 3,4-dimethoxybenzaldehyde and 2-aminothiophenol to form 3-(2-aminothiazol-4-yl)-4,5-dimethoxybenzaldehyde. This is then reacted with 3-bromopropenoic acid to form this compound. The final product is then purified using column chromatography.

科学的研究の応用

3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid has been found to have potential applications in cancer treatment. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. This compound has also been found to enhance the effects of radiation therapy and chemotherapy. Clinical trials have been conducted to test the efficacy of this compound in cancer treatment, but the results have been mixed.

特性

IUPAC Name

3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-23-15-8-7-12(10-16(15)24-2)9-13(11-18(21)22)19-20-14-5-3-4-6-17(14)25-19/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGTZVWKVFYSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。